

Application Notes and Protocols for the Sharpless Asymmetric Dihydroxylation of Crotonates

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Compound of Interest

Compound Name: (2R,3S)-2,3-dihydroxybutyric acid

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This document provides detailed experimental protocols and application notes for the Sharpless asymmetric dihydroxylation of crotonate esters, a cornerstone reaction in asymmetric synthesis for the preparation of chiral vicinal diols. These diols are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules.^{[1][2]}

Introduction

The Sharpless asymmetric dihydroxylation allows for the enantioselective conversion of prochiral alkenes into chiral diols with high enantiomeric excess (ee).^{[3][4]} The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, and a stoichiometric co-oxidant to regenerate the osmium catalyst.^{[3][4][5]} Commercially available reagent mixtures, known as AD-mix- α and AD-mix- β , simplify the procedure, containing the osmium catalyst, the chiral ligand [(DHQ)₂PHAL for AD-mix- α and (DHQD)₂PHAL for AD-mix- β], and the co-oxidant potassium ferricyanide, along with potassium carbonate.^{[1][3][6]}

The choice between AD-mix- α and AD-mix- β dictates the facial selectivity of the dihydroxylation, leading to the formation of opposite enantiomers.^{[7][8]} Generally, for a trans-disubstituted alkene like a crotonate ester, AD-mix- β will add the hydroxyl groups to the "top"

face, while AD-mix- α will add them to the "bottom" face when the molecule is drawn in a specific orientation.^[7]

Quantitative Data Summary

The following tables summarize the results of Sharpless asymmetric dihydroxylation on various crotonate esters under different conditions, providing a comparative overview of yields and enantioselectivities.

Table 1: Dihydroxylation of Various Crotonate Esters

Entry	Crotonate Ester	Ligand/ AD-mix	Co-oxidant	Additive	Yield (%)	ee (%)	Reference
1	Methyl crotonate	(DHQ) ₂ P HAL	K ₃ Fe(CN) ₆	Methane sulfonamide	45	89	^[9]
2	n-Hexyl crotonate	(DHQ) ₂ P HAL	K ₃ Fe(CN) ₆	Methane sulfonamide	88	80	^[9]
3	Benzyl crotonate	(DHQ) ₂ A QN	K ₃ Fe(CN) ₆	-	-	92	^[9]
4	p-Phenylbenzyl crotonate	(DHQ) ₂ A QN	K ₃ Fe(CN) ₆	Methane sulfonamide	81	>95	^[9]
5	Ethyl crotonate	AD-mix- β	K ₃ Fe(CN) ₆	-	96	>95	^[9]
6	α , β -Unsaturated ester	AD-mix- β	-	Methane sulfonamide	90	95	^[1]

Yields are for the isolated diol. Enantiomeric excess was determined by chiral HPLC or NMR analysis of the corresponding Mosher ester.^[9]

Experimental Protocols

General Procedure for Sharpless Asymmetric Dihydroxylation of Crotonates

This protocol is a general guideline and can be adapted for various crotonate esters.

Materials:

- Crotonate ester
- AD-mix- α or AD-mix- β
- tert-Butanol
- Water
- Methanesulfonamide (optional, but recommended for α,β -unsaturated esters)[1][3]
- Sodium sulfite
- Ethyl acetate
- Brine
- Anhydrous magnesium or sodium sulfate
- Silica gel for chromatography

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Cooling bath (ice-water or refrigerator)
- Separatory funnel

- Rotary evaporator
- Standard glassware for extraction and purification

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve the crotonate ester (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
- **Addition of Reagents:** To the stirred solution, add the appropriate AD-mix (1.4 g per mmol of alkene). If required, add methanesulfonamide (1.0 mmol).
- **Reaction:** Cool the reaction mixture to 0 °C in an ice bath and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates, the reaction may be allowed to warm to room temperature and stirred for an extended period (24-48 hours).^[9]
- **Quenching:** Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g) and stirring for 30-60 minutes.
- **Extraction:** Add ethyl acetate (20 mL) to the reaction mixture. If a precipitate forms, it may be necessary to filter the mixture through a pad of celite. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- **Washing:** Combine the organic layers and wash with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude diol can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

- Osmium tetroxide and its salts are highly toxic and volatile. Handle AD-mix powders in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves,

safety glasses, lab coat).[10]

- AD-mixes contain potassium ferricyanide, which can release toxic hydrogen cyanide gas if acidified. Never add acid to the AD-mix or the reaction waste.[10]
- Dispose of all osmium-containing waste in a designated, properly labeled container.[10]

Diagrams

Reaction Mechanism

The catalytic cycle of the Sharpless asymmetric dihydroxylation involves several key steps, including the formation of an osmium(VIII)-ligand complex, cycloaddition to the alkene, and subsequent hydrolysis to release the diol and a reduced osmium species, which is then reoxidized.[3]

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Workflow

The following diagram outlines the general laboratory workflow for performing a Sharpless asymmetric dihydroxylation experiment.

Caption: General experimental workflow for the Sharpless reaction.

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